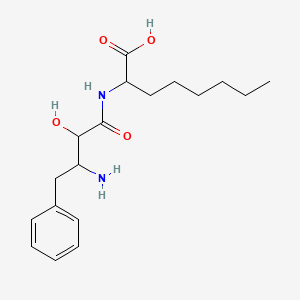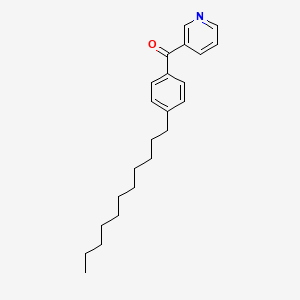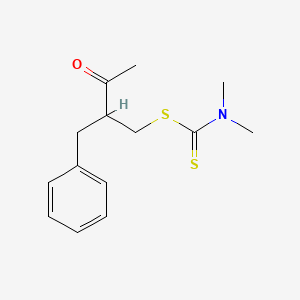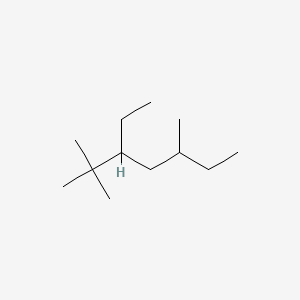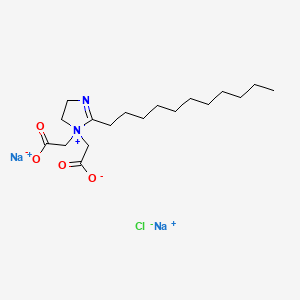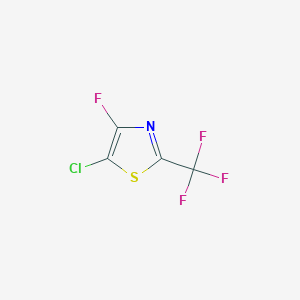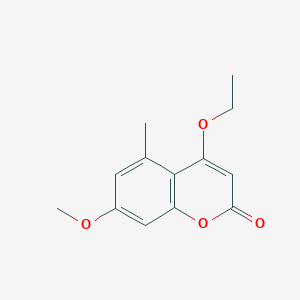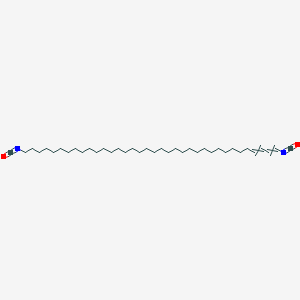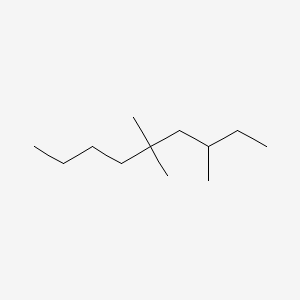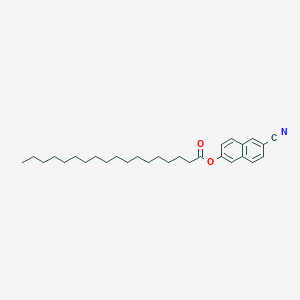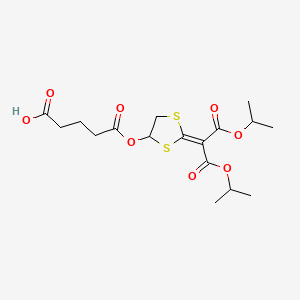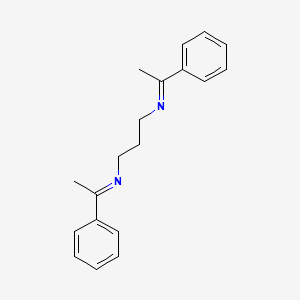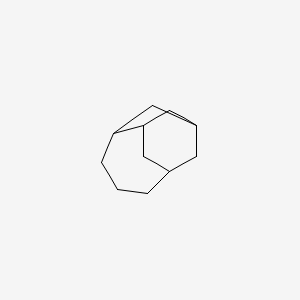![molecular formula C30H20 B14563273 1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene CAS No. 61782-48-7](/img/structure/B14563273.png)
1,1'-[3-(Diphenylmethylidene)penta-1,4-diyne-1,5-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne is an organic compound with a complex structure characterized by the presence of phenyl groups and a pentadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where acetone or benzalacetone is reacted with aromatic aldehydes in the presence of a base such as potassium hydroxide . This reaction can be enhanced using ultrasound irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as an inhibitor in biological pathways.
Medicine: Explored for its antiplasmodial properties against Plasmodium falciparum.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-benzhydrylidene-1,4-pentadiyne involves its interaction with specific molecular targets and pathways. For instance, its antiplasmodial activity is attributed to its ability to inhibit key enzymes in the Plasmodium falciparum lifecycle . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadien-3-one, 1,5-diphenyl-:
1,4-Pentadiyne: A structural isomer with different chemical properties and applications.
Properties
CAS No. |
61782-48-7 |
|---|---|
Molecular Formula |
C30H20 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(3-benzhydrylidene-5-phenylpenta-1,4-diynyl)benzene |
InChI |
InChI=1S/C30H20/c1-5-13-25(14-6-1)21-23-29(24-22-26-15-7-2-8-16-26)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H |
InChI Key |
XLXITFQVKWDXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)
